N2,N2-dimethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine
Overview
Description
N2,N2-dimethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms. The compound also features dimethyl and methylthio substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2-dimethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of cyanuric chloride with dimethylamine and methylthiol in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar reaction conditions. Large-scale reactors equipped with temperature control and efficient mixing are used to ensure uniformity and high yield. The reaction mixture is typically purified using techniques such as distillation or crystallization to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N2,N2-dimethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazine derivatives.
Substitution: The dimethylamino groups can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
N2,N2-dimethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N2,N2-dimethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The triazine ring and its substituents play a crucial role in the binding affinity and specificity of the compound. Additionally, the compound can interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer research.
Comparison with Similar Compounds
Similar Compounds
N2,N2-dimethyl-1,3,5-triazine-2,4-diamine: Lacks the methylthio group, resulting in different chemical properties and reactivity.
N2,N2-dimethyl-6-(ethylthio)-1,3,5-triazine-2,4-diamine: Contains an ethylthio group instead of a methylthio group, leading to variations in its biological activity.
N2,N2-dimethyl-6-(methylsulfonyl)-1,3,5-triazine-2,4-diamine: Features a methylsulfonyl group, which affects its oxidation state and reactivity.
Uniqueness
N2,N2-dimethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-N,2-N-dimethyl-6-methylsulfanyl-1,3,5-triazine-2,4-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5S/c1-11(2)5-8-4(7)9-6(10-5)12-3/h1-3H3,(H2,7,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVZMVMAYPPOBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369414 | |
Record name | N~2~,N~2~-Dimethyl-6-(methylsulfanyl)-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26727356 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
35610-09-4 | |
Record name | N~2~,N~2~-Dimethyl-6-(methylsulfanyl)-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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